molecular formula C7H5FN2 B1271947 2-Amino-5-fluorobenzonitrile CAS No. 61272-77-3

2-Amino-5-fluorobenzonitrile

Cat. No. B1271947
CAS RN: 61272-77-3
M. Wt: 136.13 g/mol
InChI Key: VFQDFQDXMNVDPW-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzonitrile is a chemical compound that has garnered attention in various fields of chemistry due to its potential applications in synthesizing biologically active molecules and materials with unique properties. The compound features an amino group and a cyano group attached to a benzene ring, which is also substituted with a fluorine atom. This structure makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 2-Amino-5-fluorobenzonitrile and its derivatives can be achieved through different methods. One approach involves the aminocyanation of arynes, where aryl cyanamides are added to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the reaction of 2,6-difluorobenzonitrile with guanidine carbonate to yield 2,4-diamino-5-fluoroquinazoline, demonstrating the generality of this transformation . Additionally, the synthesis of novel Schiff bases using related compounds, such as 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, has been reported, which further underscores the synthetic utility of fluorinated benzonitriles .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-fluorobenzonitrile is characterized by the presence of an amino group and a cyano group on a benzene ring, which is also substituted with a fluorine atom. This arrangement of functional groups is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The structure of related compounds has been elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

2-Amino-5-fluorobenzonitrile can undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, it can react with amines, amino acids, and NH-heteroaromatic compounds to form N-(2-cyano-4-nitrophenyl) derivatives . The attempted cyanation of a diazonium salt derived from a related compound, 2,4-difluoro-6-nitroaniline, resulted in an unexpected product, indicating the complexity and selectivity of reactions involving fluorinated benzonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-fluorobenzonitrile are influenced by its molecular structure. The presence of the amino and cyano groups, along with the fluorine substituent, affects the compound's reactivity, solubility, and other physicochemical characteristics. For example, the planarized aminobenzonitrile derivative NTC6 exhibits fast and efficient intramolecular charge transfer and dual fluorescence in various solvents, which is not observed in related molecules with different substituents . This highlights the importance of molecular structure in determining the properties of such compounds.

Scientific Research Applications

  • Synthesis of Organic Compounds

    • 2-Amino-5-fluorobenzonitrile serves as a precursor in the synthesis of various organic compounds. For example, it has been used in the synthesis of 3-Bromo-2-fluorobenzoic acid, showcasing its utility in producing compounds with different halogen substitutions and functional groups. This process is advantageous due to its low cost and mild reaction conditions, making it suitable for industrial-scale production (Zhou Peng-peng, 2013).
  • Carbon Dioxide Fixation

    • 2-Amino-5-fluorobenzonitrile has been utilized in the efficient fixation of CO2. This application is significant in the context of green chemistry and environmental protection. An example is its use in forming quinazoline-2,4(1H,3H)-diones, demonstrating the ability to create diverse structurally different compounds while also addressing atmospheric CO2 levels (Toshihiro Kimura et al., 2012).
  • Synthesis of Heterocyclic Compounds

    • It's used in the synthesis of 2,4-diaminoquinazolines, a class of heterocyclic compounds. This application is significant in pharmaceutical research and development, given the wide range of biological activities associated with quinazolines. The process is noted for its high yield and generality, even in the presence of electron-donating groups (J. Hynes et al., 1988).
  • Development of Fluorous Synthetic Routes

    • The compound plays a role in fluorous synthetic routes, particularly in the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. These routes are notable for their efficiency and environmental friendliness, as they allow for easy separation of the product and recycling of the catalyst (W. Ang et al., 2013).
  • Catalyst-Free Synthesis of Quinazolinimines and Quinazolinamines

    • It is instrumental in the catalyst-free synthesis of quinazolinimines and quinazolinamines. This method offers a more straightforward and potentially less costly approach compared to traditional methods that require catalysts, thus enhancing the efficiency of heterocyclic compound synthesis (Jian-Bo Feng & Xiao‐Feng Wu, 2015).
  • Biological and Medicinal Chemistry

    • In biological and medicinal chemistry, 2-Amino-5-fluorobenzonitrile is used in the synthesis of biologically active compounds. For example, it has been used in the formulation of a Cr(III) complex with potential antimicrobial and antioxidant activities, suggesting its importance in the development of new therapeutic agents (Govindharaju Govindharaju R et al., 2019).

Safety And Hazards

The compound is classified as a combustible solid . It can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

2-Amino-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use as a precursor for synthesizing heterocyclic compounds, particularly in the applications of APIs and ligands, suggests it has a promising future in these areas .

properties

IUPAC Name

2-amino-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDFQDXMNVDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372220
Record name 2-Amino-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzonitrile

CAS RN

61272-77-3
Record name 2-Amino-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was synthesized from commercially available 2-nitro-5-fluorobenzenecarbonitrile via reduction with SnCl2 in concentrated HCl as previously described in the following reference which is herein incorporated by reference in its entirety for all purposes as if fully set forth herein: Hunziker, F. et al. Eur. J. Med. Chem., Chim. Ther. 1981, 16(5), 391. GC/MS m/z: 136.1 (M+, 100%), Rt 8.87 minutes.
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Synthesis routes and methods III

Procedure details

Fifteen grams of cuprous cyanide and 14 g. of dry pyridine are heated to a homogeneous melt. After adding 25.0 g. of 4-fluoro-2-iodoaniline, the mixture is heated at about 160°-170° C. for two hours. To the cooled mixture, concentrated sodium cyanide solution is added. The solid material is filtered off and extracted with benzene. The benzene extracts are concentrated and fractionally distilled to give 2-cyano-4-fluoroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Kimura, H Sunaba, K Kamata, N Mizuno - Inorganic Chemistry, 2012 - ACS Publications
… The present system was applicable to a g-scale reaction of 2-amino-5-fluorobenzonitrile (10 mmol scale) with CO 2 and 1.69 g of analytically pure quinazoline-2,4(1H,3H)-dione could …
Number of citations: 93 pubs.acs.org
YP Patil, PJ Tambade, KM Deshmukh, BM Bhanage - Catalysis Today, 2009 - Elsevier
… Apart from the 2-amino-4-chlorobenzonitrile/2-amino-5-chlorobenzonitrile, reaction of 2-amino-5-fluorobenzonitrile 1f was also found to proceed smoothly providing 80% yield of the 6-…
Number of citations: 89 www.sciencedirect.com
YP Patil, PJ Tambade, KD Parghi, RV Jayaram… - Catalysis letters, 2009 - Springer
… Apart from the 2-amino-4-chlorobenzonitrile/2-amino-5-chlorobenzonitrile, reaction of 2-amino-5-fluorobenzonitrile 1f was also found to proceed smoothly providing 70% yield of the 6-…
Number of citations: 72 link.springer.com
Y Chen, C Liu, Y Duan, D Yu, Z Liu, Y Li… - Reaction Chemistry & …, 2022 - pubs.rsc.org
… For example, the substitution of fluorine on the 5th position of 2-aminobenzonitrile (ie, 2-amino-5-fluorobenzonitrile, entry 3) would make the product yield decrease from 38.8% to 20.4%…
Number of citations: 4 pubs.rsc.org
E Wolińska, W Wysocki, D Branowska… - … Section C: Structural …, 2021 - scripts.iucr.org
… An oven-dried two-necked flask was flushed with argon and charged with 2-amino-5-fluorobenzonitrile (349 mg, 2.6 mmol), (S)-valinol (309 mg, 3.0 mmol), freshly flame-dried ZnCl 2 (…
Number of citations: 2 scripts.iucr.org
PA Renhowe, S Pecchi, CM Shafer… - Journal of medicinal …, 2009 - ACS Publications
The inhibition of key receptor tyrosine kinases (RTKs) that are implicated in tumor vasculature formation and maintenance, as well as tumor progression and metastasis, has been a …
Number of citations: 167 pubs.acs.org
GY Zhao, LL Mu, L Ullah, M Wang… - Canadian Journal of …, 2019 - cdnsciencepub.com
In this study, pharmaceutically relevant quinazoline-2,4(1H,3H)-diones were synthesized eco-efficiently by cycloaddition of CO 2 and 2-aminobenzonitrile in water, catalyzed by …
Number of citations: 4 cdnsciencepub.com
A Zhu, M Tang, Q Lv, L Li, S Bai, Q Li, W Feng… - Journal of CO2 …, 2019 - Elsevier
… It was demonstrated that all of the studied reactions proceeded smoothly at the optimized reaction conditions, and 2-amino-5-fluorobenzonitrile, 2-amino-5-chlorobenzonitrile, 2-amino-5…
Number of citations: 22 www.sciencedirect.com
H Zheng, X Cao, K Du, J Xu, P Zhang - Green Chemistry, 2014 - pubs.rsc.org
The highly efficient transformation of CX2 (O, S) into valuable chemicals at atmospheric pressure is an attractive topic. A novel method of preparing quinazoline derivatives by capturing …
Number of citations: 35 pubs.rsc.org
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 2-amino-5-fluorobenzonitrile (1.0 g, 7.34 mmol) as described above for 24a. The crude was purified by flash chromatography (90/10 heptane/EtOAc) …
Number of citations: 9 pubs.acs.org

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